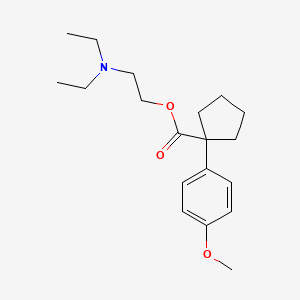
3-(2-Oxo-1,2lambda~4~-dithiolan-3-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Oxo-1,2lambda~4~-dithiolan-3-yl)propanoic acid is a compound with significant interest in various scientific fields It is known for its unique structure, which includes a dithiolane ring and a propanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Oxo-1,2lambda~4~-dithiolan-3-yl)propanoic acid typically involves the formation of the dithiolane ring followed by the introduction of the propanoic acid group. One common method involves the reaction of a suitable dithiol with an α,β-unsaturated carbonyl compound under acidic conditions to form the dithiolane ring. Subsequent oxidation and carboxylation steps yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Oxo-1,2lambda~4~-dithiolan-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The dithiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group can yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(2-Oxo-1,2lambda~4~-dithiolan-3-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an antioxidant and its role in various biochemical pathways.
Medicine: Research is ongoing into its potential therapeutic effects, particularly in the treatment of oxidative stress-related conditions.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism by which 3-(2-Oxo-1,2lambda~4~-dithiolan-3-yl)propanoic acid exerts its effects involves its ability to interact with various molecular targets. The dithiolane ring can undergo redox reactions, which play a crucial role in its antioxidant activity. Additionally, the compound can modulate signaling pathways involved in cellular stress responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
α-Lipoic acid: Known for its antioxidant properties and similar dithiolane ring structure.
Dihydrolipoic acid: The reduced form of α-lipoic acid, also possessing antioxidant activity.
3-(2-Oxoindolin-3-yl)propanoic acid: Another compound with a similar propanoic acid moiety but different ring structure.
Uniqueness
3-(2-Oxo-1,2lambda~4~-dithiolan-3-yl)propanoic acid is unique due to its specific combination of the dithiolane ring and propanoic acid group, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
66065-68-7 |
|---|---|
Molekularformel |
C6H10O3S2 |
Molekulargewicht |
194.3 g/mol |
IUPAC-Name |
3-(2-oxodithiolan-3-yl)propanoic acid |
InChI |
InChI=1S/C6H10O3S2/c7-6(8)2-1-5-3-4-10-11(5)9/h5H,1-4H2,(H,7,8) |
InChI-Schlüssel |
CVSGPVFCFWYQLO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSS(=O)C1CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![Chloro-[2,2,2-tribromo-1-(4-tert-butyl-2-chlorophenyl)ethoxy]phosphinate](/img/structure/B14461863.png)


